(2R)-2-Ethynylazetidine

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Racemic or (S)-enantiomer substitutes compromise chiral integrity and reintroduce metabolic N-dealkylation liabilities documented for piperidine analogs. (2R)-2-Ethynylazetidine (CAS 2306254-10-2) resolves these failures as a single-enantiomer, sp³-rich C5H7N scaffold (MW 81.12) with a terminal alkyne for CuAAC diversification. • Enables Pd-catalyzed asymmetric arylation achieving up to 95:5 er (90% ee) for enantioselective ligand synthesis. • Azetidine core completely avoids N-dealkylation and oxazolidine metabolite formation vs. piperidine isosteres, simplifying PK profiles. • Low MW and high sp³ fraction align with FBDD principles for high ligand efficiency; alkyne handle enables rapid SAR library synthesis.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
Cat. No. B15204341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Ethynylazetidine
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESC#CC1CCN1
InChIInChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m0/s1
InChIKeyZZDARAJSBNOCGZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Ethynylazetidine: Chiral Building Block


(2R)-2-Ethynylazetidine (CAS 2306254-10-2) is a chiral, four-membered nitrogen-containing heterocycle bearing a terminal alkyne group. It belongs to the azetidine class, characterized by high ring strain (approximately 25 kcal/mol) and sp³-rich character, which confer unique conformational rigidity and physicochemical properties [1]. This compound is available as a free base or hydrochloride salt (CAS 2306254-11-3) and serves as a versatile scaffold for medicinal chemistry, enabling downstream functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and cross-coupling reactions [2].

Why Analogs Cannot Substitute (2R)-2-Ethynylazetidine


Substituting (2R)-2-ethynylazetidine with its racemate, (S)-enantiomer, or larger aza-heterocycles like piperidine introduces critical failures. The absolute stereochemistry at the 2-position dictates downstream stereoselectivity in catalysis and biological target engagement [1]. The ethynyl group is a non-redundant functional handle for click chemistry diversification [2]. Moreover, azetidine as a scaffold offers distinct metabolic advantages over piperidine: in a head-to-head study, azetidine-based 5-HT₄ partial agonists completely avoided N-dealkylation and cyclized oxazolidine metabolite formation—pathways that plagued the piperidine-containing predecessor [3]. Using a generic substitute compromises chiral integrity, eliminates the alkyne handle, and reintroduces unwanted metabolic liabilities.

Quantitative Comparison: (2R)-2-Ethynylazetidine vs. Comparators


Chiral Purity vs. Racemate

The (2R)-enantiomer is supplied with a defined absolute configuration, whereas the racemic mixture lacks stereochemical control. The (2R)-2-ethynylazetidine free base is commercially available at 98% purity . In asymmetric catalysis, chiral azetidine ligands achieve enantiomeric ratios up to 95:5 (ee = 90%) in Pd-catalyzed arylations [1]. The racemate would yield a maximum 50% er under identical conditions.

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Click Chemistry: Alkyne vs. Non-Alkynyl Analogs

The terminal alkyne of (2R)-2-ethynylazetidine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for rapid, high-yielding bioconjugation and library synthesis [1]. This orthogonal reactivity is absent in unsubstituted azetidine (CAS 503-29-7) or 2-alkyl azetidines. Click chemistry with terminal alkynes typically proceeds with >90% conversion under mild aqueous conditions [2].

Click Chemistry Bioconjugation Late-Stage Functionalization

Metabolic Stability: Azetidine vs. Piperidine

In a direct medicinal chemistry comparison, replacing the piperidine ring in a 5-HT₄ partial agonist with an azetidine scaffold completely eliminated two major metabolic pathways: N-dealkylation and oxazolidine metabolite formation, which were predominant in the piperidine-containing compound (TBPT) [1]. Additionally, a systematic study of fluorinated saturated heterocycles demonstrated that azetidine derivatives retain high metabolic stability (low intrinsic microsomal clearance) comparable to pyrrolidine and piperidine counterparts, with the exception of 3,3-difluoroazetidine [2].

Drug Metabolism ADME Lead Optimization

Physicochemical Advantage Over Larger Rings

The azetidine scaffold provides a favorable balance of molecular weight, basicity, and lipophilicity compared to larger aza-heterocycles. Azetidine has a molecular weight of 57 g/mol, versus 71 g/mol for pyrrolidine and 85 g/mol for piperidine [1]. This lower MW translates to improved ligand efficiency (LE) in drug design [2]. A systematic study showed that mono- and difluorinated azetidines, pyrrolidines, and piperidines all exhibit high metabolic stability, but azetidines offer the smallest scaffold size while maintaining similar pKa and LogP ranges [3].

Ligand Efficiency Physicochemical Properties Drug Design

Conformational Rigidity & Ring Strain

Azetidines possess approximately 25 kcal/mol of ring strain, significantly higher than pyrrolidine (~5 kcal/mol) and piperidine (~0 kcal/mol) [1]. This strain confers unique conformational rigidity, enabling productive protein-ligand interactions and reduced entropic penalties upon binding [2]. The strain also enables ring-opening transformations not accessible to larger rings [3]. (2R)-2-Ethynylazetidine combines this inherent strain with a reactive terminal alkyne, creating a dual-functional scaffold.

Conformational Constraint Ring Strain Structure-Based Design

Validated Applications of (2R)-2-Ethynylazetidine


Asymmetric Catalysis Ligand Synthesis

(2R)-2-Ethynylazetidine serves as a chiral building block for synthesizing enantiopure bidentate ligands. The defined (2R)-configuration enables enantioselective catalysis, as demonstrated by Pd-catalyzed asymmetric arylation achieving up to 95:5 er (90% ee) [1]. The ethynyl group allows further functionalization to introduce additional chelating motifs via click chemistry [2].

Fragment-Based Drug Discovery & Lead Optimization

The low molecular weight (81 g/mol) and high sp³ fraction of (2R)-2-ethynylazetidine align with FBDD principles for high ligand efficiency [1]. The azetidine scaffold avoids the N-dealkylation and oxazolidine metabolite formation observed with piperidine isosteres, simplifying PK profiles [2]. The terminal alkyne enables rapid SAR exploration via CuAAC library synthesis [3].

Bioconjugation and Targeted Drug Delivery

The terminal alkyne of (2R)-2-ethynylazetidine is a click chemistry handle for attaching payloads to azide-functionalized biomolecules (e.g., antibodies, peptides, oligonucleotides) under mild, biocompatible conditions [1]. The azetidine scaffold confers rigidity to the linker region, potentially reducing off-target interactions compared to flexible aliphatic linkers [2].

Constrained Bioactive Scaffold Synthesis

The ~25 kcal/mol ring strain of the azetidine ring provides conformational constraint, which can enhance target selectivity and binding affinity in structure-based drug design [1]. The (2R)-configuration allows exploration of stereospecific interactions with chiral biological targets (e.g., GPCRs, kinases, proteases). The ethynyl group enables late-stage diversification of lead compounds [2].

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